molecular formula C12H11NOS B13188818 1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one

1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B13188818
M. Wt: 217.29 g/mol
InChI Key: RSVOOXVOCKUMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, methanol, and dichloromethane, with reaction temperatures ranging from -75°C to room temperature . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit kinases, and interact with receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Used as an antispasmodic agent.

    Timepidium Bromide: Used for its anticholinergic properties.

    Dorzolamide: Used as an anti-glaucoma agent.

    Tioconazole: Used as an antifungal agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

1-[3-(3-aminophenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C12H11NOS/c1-8(14)12-11(5-6-15-12)9-3-2-4-10(13)7-9/h2-7H,13H2,1H3

InChI Key

RSVOOXVOCKUMAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.